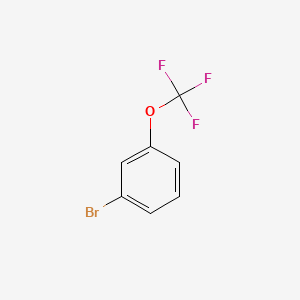

1-Bromo-3-(trifluoromethoxy)benzene

Descripción general

Descripción

1-Bromo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrF3O. It is a colorless to pale yellow liquid at room temperature. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various chemical syntheses and industrial applications .

Métodos De Preparación

1-Bromo-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 3-(trifluoromethoxy)aniline followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atom . Another method includes the direct bromination of 3-(trifluoromethoxy)toluene using bromine in the presence of a catalyst . Industrial production often employs these methods due to their efficiency and scalability.

Análisis De Reacciones Químicas

1-Bromo-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Diels-Alder Reactions: This compound reacts with dienes in the presence of lithium diisopropylamide in tetrahydrofuran to form 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form various biaryl compounds.

Common reagents used in these reactions include lithium diisopropylamide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-Bromo-3-(trifluoromethoxy)benzene serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. It is particularly involved in:

- Coupling Reactions : The compound is frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira coupling, which are essential for forming carbon-carbon bonds in organic synthesis. These reactions leverage the bromine atom for nucleophilic substitution, allowing for the introduction of various functional groups .

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, facilitating the creation of diverse derivatives. This property is particularly useful in medicinal chemistry for developing new drug candidates .

Biological Research

In biological applications, this compound has been utilized to study various biochemical pathways:

- Biochemical Probes : Its derivatives can act as probes or inhibitors in biochemical assays, aiding in the exploration of biological mechanisms and pathways. This application is crucial for drug discovery and development, where understanding molecular interactions is vital .

- Mechanistic Studies : The compound's ability to undergo Diels-Alder reactions allows researchers to investigate reaction mechanisms and develop new bioactive compounds. Such studies contribute to understanding how these compounds interact with biological systems .

Material Science

In material science, this compound is used for:

- Fluorinated Polymers : The trifluoromethoxy group imparts unique properties to polymers, making them suitable for advanced coatings and specialty materials. These materials often exhibit enhanced thermal stability and chemical resistance .

- Advanced Coatings : The compound is also explored for its potential in creating coatings that require specific properties such as hydrophobicity and durability, which are essential in various industrial applications .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(trifluoromethoxy)benzene largely depends on its application. In chemical reactions, the bromine atom and trifluoromethoxy group play crucial roles in determining reactivity and selectivity. The trifluoromethoxy group is electron-withdrawing, which can stabilize negative charges and influence the compound’s reactivity in nucleophilic substitution reactions . In biological systems, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of molecules, potentially improving their bioavailability and efficacy .

Comparación Con Compuestos Similares

1-Bromo-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with the trifluoromethoxy group in the para position, which can affect its reactivity and physical properties.

3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical behavior and applications.

1-Bromo-3,5-difluorobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and uses.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects, making it valuable for specific synthetic applications and research purposes .

Actividad Biológica

1-Bromo-3-(trifluoromethoxy)benzene, a compound with the molecular formula C₇H₄BrF₃O and CAS number 2252-44-0, is of significant interest due to its unique chemical structure and potential biological activities. This article provides an overview of its properties, synthesis, and biological activity, supported by relevant data tables and research findings.

This compound is characterized by the following physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 241.01 g/mol |

| Boiling Point | 156–158 °C |

| Density | 1.635 g/cm³ (20 °C) |

| Flash Point | 62 °C (143 °F) |

| Percent Purity | ≥98% |

The compound is classified as an irritant and is known to have specific handling precautions due to its chemical reactivity and potential health hazards .

Synthesis

The synthesis of this compound typically involves bromination reactions starting from suitable precursors such as trifluoromethoxyaniline. A notable method includes the use of a selective bromination process that minimizes the formation of polybrominated byproducts, achieving high yields . This approach highlights the compound's synthetic versatility and importance in medicinal chemistry.

Antiparasitic Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit notable antiparasitic activity. For example, research on structurally related compounds has shown promising results against Plasmodium falciparum, the causative agent of malaria. The incorporation of functional groups that enhance lipophilicity has been linked to improved efficacy in inhibiting parasite growth .

Table: Biological Activity of Related Compounds

| Compound | EC₅₀ (μM) | Remarks |

|---|---|---|

| This compound | TBD | Potential antiparasitic activity |

| Trifluoromethyl derivatives | 0.010 | High activity against P. falciparum |

| Methoxy derivatives | 0.048 | Moderate activity |

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of this compound on various cell lines. Results indicate that while some derivatives maintain low toxicity levels, others show significant cytotoxicity at higher concentrations. The balance between biological activity and cytotoxicity is crucial for the development of therapeutic agents .

Case Studies

Case Study 1: Antiparasitic Efficacy

A study published in Nature Communications evaluated a series of fluorinated compounds for their ability to inhibit P. falciparum. Among these, a derivative closely related to this compound demonstrated an EC₅₀ value of approximately 0.010 μM, indicating potent activity against the parasite .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on assessing the cytotoxicity of various halogenated benzene derivatives, including this compound. The compound was tested against human liver cancer cell lines (HepG2), revealing a moderate cytotoxic profile with IC₅₀ values suggesting a need for further optimization to improve selectivity while retaining efficacy .

Propiedades

IUPAC Name |

1-bromo-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUDHWBCPSXAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334205 | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-44-0 | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-3-(trifluoromethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-bromo-3-(trifluoromethoxy)benzene react with lithium diisopropylamide (LDA)?

A1: According to the research, treating this compound with LDA at -100 °C generates 3-bromo-2-(trifluoromethoxy)phenyllithium []. This lithium species can be trapped or, upon warming to -75 °C, undergoes isomerization to form 2-bromo-6-(trifluoromethoxy)phenyllithium []. Interestingly, at this same temperature (-75 °C), this compound can slowly eliminate lithium bromide to generate the reactive intermediate 1,2-dehydro-3-(trifluoromethoxy)benzene (an aryne) [].

Q2: What is the significance of generating 1,2-dehydro-3-(trifluoromethoxy)benzene?

A2: 1,2-Dehydro-3-(trifluoromethoxy)benzene, being an aryne, is a highly reactive species. The research demonstrates its ability to undergo a [4+2] cycloaddition reaction with furan []. This reaction provides a pathway to synthesize substituted naphthalene derivatives, specifically 1-(trifluoromethoxy)naphthalene, after further chemical modifications []. This synthetic strategy highlights the use of this compound as a precursor for accessing more complex structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.